![molecular formula C19H15F3N4O2S2 B2705724 3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 392296-95-6](/img/structure/B2705724.png)
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a trifluoromethyl group, a thiadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Coupling with Benzamide: The final step involves coupling the thiadiazole derivative with benzamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing thiadiazole structures exhibit significant anticancer activity. For instance:
- In vitro studies have shown that similar thiadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells .
- Mechanism of Action : The anticancer effect is often attributed to the inhibition of specific kinases involved in cell signaling pathways that promote tumor growth.
Antimicrobial Activity
Compounds with similar structural characteristics have been evaluated for their antimicrobial efficacy:
- Bacterial Inhibition : Studies have shown that thiadiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
- Thiadiazole Derivatives as Anticancer Agents : A study published in Molecules highlighted the synthesis and evaluation of various thiadiazole derivatives, demonstrating their potential as effective anticancer agents through mechanisms involving cell cycle arrest and apoptosis induction .
- Antimicrobial Evaluation : Research conducted on a series of thiadiazole compounds revealed promising results against resistant strains of bacteria. The study emphasized structure-activity relationships (SAR) that guide the design of more potent derivatives .
Activity Type | Compound Type | Target Organisms/Cells | Result |
---|---|---|---|
Anticancer | Thiadiazole Derivative | Breast Cancer Cell Lines | Significant apoptosis induction |
Antimicrobial | Thiadiazole Derivative | Gram-positive & Gram-negative Bacteria | Inhibition of growth observed |
Mechanism of Action
The mechanism of action of 3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The thiadiazole ring is known to interact with metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-methyl-N-[5-[2-oxo-2-[2-(2,4,5-trimethoxyphenyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- **3-methyl-N-[5-[2-oxo-2-[2-(2,3,4-trimethoxyphenyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
The presence of the trifluoromethyl group in 3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide distinguishes it from other similar compounds. This group enhances the compound’s stability, lipophilicity, and biological activity, making it a unique candidate for various applications in medicinal chemistry and materials science.
Biological Activity
The compound 3-methyl-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : 1,3,4-thiadiazole ring
- Substituents :
- A trifluoromethyl group on a phenyl ring
- A carbamoyl group attached to a methyl sulfanyl moiety
- A benzamide functional group
This unique combination of functional groups is hypothesized to enhance the biological activity of the compound.
Antimicrobial Activity
- Mechanism of Action : Compounds containing the thiadiazole moiety have been shown to exhibit significant antimicrobial properties. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and interaction with microbial cells .
-
Case Studies :
- A study highlighted that derivatives of 1,3,4-thiadiazole demonstrated potent activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. The minimum inhibitory concentrations (MIC) for these compounds were reported as low as 1 µg/mL .
- Another investigation into related thiadiazole compounds indicated effective inhibition of biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections .
Anti-inflammatory Effects
- Research Findings : The anti-inflammatory properties of thiadiazole derivatives are well-documented. For instance, studies have shown that certain thiadiazole compounds can inhibit pro-inflammatory cytokine production and reduce inflammation in animal models .
- Mechanism Insights : The proposed mechanism involves the modulation of inflammatory pathways such as NF-kB activation and COX-2 expression, leading to decreased production of inflammatory mediators like prostaglandins and cytokines .
Data Table: Biological Activities Overview
Properties
IUPAC Name |
3-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2S2/c1-11-5-4-6-12(9-11)16(28)24-17-25-26-18(30-17)29-10-15(27)23-14-8-3-2-7-13(14)19(20,21)22/h2-9H,10H2,1H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXHFWHHRJWMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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